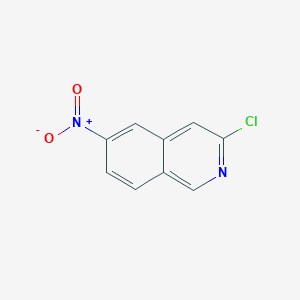

3-Chloro-6-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-7-3-8(12(13)14)2-1-6(7)5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBVXFDZOZBWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-6-nitroisoquinoline: A Comprehensive Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data for 3-chloro-6-nitroisoquinoline is not extensively available in public scientific literature. This guide is a comprehensive review based on established chemical principles and extrapolated data from structurally analogous compounds. The information provided herein is intended for research and development purposes and should be used as a theoretical framework for further investigation.[1]

Introduction

This compound is a heterocyclic compound belonging to the isoquinoline class.[2] Its structure is characterized by an isoquinoline core functionalized with a chlorine atom at the 3-position and a nitro group at the 6-position. The presence of these specific functional groups on the isoquinoline scaffold suggests a potential for diverse chemical reactivity and significant biological activity.[1][2]

The isoquinoline core is a well-established privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[1][2] Furthermore, nitro-containing heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The chlorine atom at the 3-position serves as a versatile handle for synthetic modifications, making this compound a valuable building block in the synthesis of diverse isoquinoline derivatives for drug discovery programs.[3][4]

This technical guide provides a theoretical overview of the synthesis, chemical properties, potential reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Predicted Properties

While experimentally determined physicochemical properties for this compound are not widely published, we can predict certain characteristics based on its structure and data from similar compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 760179-81-5 | [5] |

| Molecular Formula | C₉H₅ClN₂O₂ | [5] |

| Molecular Weight | 208.6 g/mol | [5] |

| Physical Appearance | Predicted to be a solid at room temperature. | |

| Boiling Point | 389.1±22.0 °C (Predicted) | [5] |

| Density | 1.484±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF.[1][6] | |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.[9]

¹H NMR Spectroscopy (Predicted)

The electron-withdrawing nature of both the chlorine atom and the nitro group is expected to cause a downfield shift of the aromatic protons compared to the parent isoquinoline.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | d | 1H | Ar-H |

| ~8.2 - 8.4 | dd | 1H | Ar-H |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.5 | s | 1H | H-4 |

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm.[11]

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | C3 |

| ~148 | C6 |

| ~147 | C1 |

| ~138 | C8a |

| ~130 | C4a |

| ~128 | C8 |

| ~127 | C5 |

| ~125 | C7 |

| ~120 | C4 |

Solvent: DMSO-d₆[11]

Mass Spectrometry (ESI-MS)

The expected molecular ion peaks in positive ion mode would be:

-

m/z 209.0 [M+H]⁺

-

m/z 211.0 [M+H]⁺ (due to the ³⁷Cl isotope)

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process. One potential pathway involves the preparation of 3-chloro(bromo)-6-nitroisoquinoline as described in patent literature, which can serve as a foundational method.[12]

Proposed Synthetic Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ISOQUINOLINE, 3-CHLORO-6-NITRO- | 760179-81-5 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN115417816B - Preparation method of 3, 6-dibromo-1-chloro-isoquinoline - Google Patents [patents.google.com]

3-Chloro-6-nitroisoquinoline CAS number

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol

Disclaimer: Direct experimental data for 3-chloro-6-nitroisoquinolin-1-ol is not extensively available in public scientific literature.[1][2] This guide serves as a comprehensive review based on established chemical principles and extrapolated data from structurally analogous compounds. The information provided is intended for research and development purposes and should be utilized as a theoretical and practical framework for further investigation.[2]

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinolin-1-one family.[2] Its structure is characterized by an isoquinoline core functionalized with a chlorine atom at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 1-position. This hydroxyl group exists in a tautomeric equilibrium with its corresponding lactam form, 3-chloro-6-nitroisoquinolin-1(2H)-one. The presence of these multiple functional groups—a reactive chloro group, a versatile nitro group, and the isoquinolinone scaffold—makes it a molecule of significant interest for organic synthesis and medicinal chemistry.[3]

The isoquinoline core is a well-established "privileged structure" in drug discovery, found in numerous biologically active natural products and synthetic drugs.[1][2] Nitro-containing heterocyclic compounds are also known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Consequently, 3-chloro-6-nitroisoquinolin-1-ol represents a valuable building block for the synthesis of diverse libraries of compounds with potential therapeutic applications.[3][4]

Physicochemical and Predicted Properties

While extensive experimental data is not publicly available, the fundamental properties of 3-chloro-6-nitroisoquinolin-1-ol have been reported by chemical suppliers.[1] These properties, along with predicted biological activities based on its structural motifs, are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1416714-03-8 | BLD Pharm, Sigma-Aldrich[1] |

| Molecular Formula | C₉H₅ClN₂O₃ | BLD Pharm[1] |

| Molecular Weight | 224.60 g/mol | BLD Pharm[1] |

| Physical Appearance | Pale-yellow to yellow-brown solid | BLD Pharm[1] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[1] |

Table 2: Hypothetical Biological Activity Profile

| Activity Type | Predicted Potency (IC₅₀/MIC) | Potential Target Pathway |

| Antimicrobial | 1-50 µM | Bacterial DNA gyrase, Nitroreductase-mediated activation[2] |

| Anticancer | 0.5-20 µM | Topoisomerase I/II inhibition, Kinase inhibition[2] |

| Anti-inflammatory | 5-100 µM | COX-2/LOX inhibition, NF-κB signaling[2] |

Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

Proposed Synthetic Pathway

The synthesis can commence from 2-(carboxymethyl)-4-nitrobenzoic acid, which can be cyclized to form a dione intermediate. This intermediate can then be converted to the desired product through a series of transformations.[5]

Caption: Proposed multi-step synthesis of 3-chloro-6-nitroisoquinolin-1-ol.

Experimental Protocol

The following protocol is a viable, albeit theoretical, approach that integrates self-validating checkpoints for researchers.

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

-

Rationale: This step involves the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid with a nitrogen source like urea in a high-boiling solvent such as acetic acid. The high temperature facilitates the dehydration and subsequent ring closure to form the cyclic imide.

-

Procedure:

-

Combine 2-(carboxymethyl)-4-nitrobenzoic acid (1 equivalent) and urea (1.5 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 6-nitroisoquinoline-1,3(2H,4H)-dione.[5]

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.[5]

-

Step 2: Controlled Hydrolysis to 6-Nitroisoquinolin-1(2H)-one

-

Rationale: This step requires the selective hydrolysis of one of the carbonyl groups of the dione. This can be achieved under controlled acidic or basic conditions. The choice of conditions is critical to avoid over-hydrolysis or decomposition.

-

Procedure:

-

Suspend 6-nitroisoquinoline-1,3(2H,4H)-dione (1 equivalent) in a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[5]

-

Heat the mixture at a controlled temperature (e.g., 50-80 °C).[5]

-

Validation: Closely monitor the reaction by TLC or HPLC to maximize the formation of the desired mono-hydrolyzed product and minimize the formation of byproducts.

-

Upon completion, cool the mixture and neutralize it to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Step 3: Chlorination to 3-Chloro-6-nitroisoquinolin-1-ol

-

Rationale: The final step involves the chlorination of the lactam at the 3-position. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting lactams and other heterocyclic hydroxyl groups to chlorides.[6] The reaction typically requires elevated temperatures.[6]

-

Procedure:

-

To a flask containing 6-nitroisoquinolin-1(2H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

-

Heat the mixture to reflux for 2-4 hours.

-

Validation: Monitor the reaction by TLC or HPLC.

-

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching (Caution: Exothermic): Very slowly and carefully, pour the residue onto crushed ice with vigorous stirring.

-

Collect the resulting solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the final product, 3-chloro-6-nitroisoquinolin-1-ol.[5]

-

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 3-chloro-6-nitroisoquinolin-1-ol provides multiple avenues for synthetic diversification. The primary reactive sites are the carbon-chlorine bond at the 3-position, which is amenable to substitution and cross-coupling reactions, and the nitro group at the 6-position, which can be reduced to a versatile amino group.[3][4]

Caption: Key synthetic transformations of 3-chloro-6-nitroisoquinolin-1-ol.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable in modern drug discovery.[3]

1. Suzuki-Miyaura Coupling

-

Application: Forms a new carbon-carbon bond by coupling with a boronic acid or ester, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

-

Protocol Outline:

-

In a reaction vessel under an inert atmosphere (e.g., Argon), combine 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the mixture (e.g., 80-100 °C) until TLC/HPLC analysis indicates completion.

-

Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

-

2. Buchwald-Hartwig Amination

-

Application: Forms a carbon-nitrogen bond, enabling the synthesis of a wide range of 3-amino-isoquinolinone derivatives.

-

Protocol Outline:

-

Under an inert atmosphere, combine 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents).

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Heat the reaction (e.g., 90-110 °C) until the starting material is consumed.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

-

Application: The electron-withdrawing nature of the isoquinolinone ring system and the nitro group can activate the C-Cl bond towards substitution by strong nucleophiles. This provides a direct, often metal-free, method for introducing various functional groups.[4]

-

Protocol Outline:

-

Dissolve 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent) in a polar aprotic solvent like DMF or DMSO.

-

Add the nucleophile (e.g., an alkoxide, thiolate, or amine, 1.2-2.0 equivalents) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

-

Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity).

-

Monitor by TLC/HPLC. Upon completion, perform an aqueous workup and purify the product.

-

Reduction of the Nitro Group

-

Application: The nitro group can be readily reduced to an amine, which serves as a crucial handle for further derivatization, such as amide bond formation, sulfonylation, or reductive amination.[4]

-

Protocol Outline:

-

Dissolve or suspend 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a reducing agent. Common choices include:

-

Tin(II) chloride (SnCl₂): Add SnCl₂·2H₂O (3-5 equivalents) in ethanol and heat to reflux.

-

Iron powder in acidic medium: Add iron powder (5-10 equivalents) and a small amount of HCl or acetic acid.

-

Catalytic Hydrogenation: Use a catalyst like 10% Pd/C under a hydrogen atmosphere.[7]

-

-

Monitor the reaction until completion.

-

Filter off the catalyst or metal salts. If an acid was used, basify the filtrate to precipitate the amino product.

-

Extract the product with an organic solvent and purify as needed.

-

Structural Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural elucidation.[8]

Caption: A logical workflow for the structural confirmation of the target compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the compound and monitor reaction progress.

-

Protocol:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid or TFA). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV absorbance, typically monitored at 254 nm.[8]

-

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol:

-

Instrumentation: Electrospray ionization (ESI) is common.[8]

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion peak, providing strong evidence for its presence.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent like DMSO-d₆.[8]

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals in the aromatic region, as well as a broad singlet for the N-H proton of the lactam tautomer.[8]

-

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum should display signals for the carbonyl carbon, carbons bearing the nitro and chloro groups, and other aromatic carbons.[8]

-

References

- BenchChem. (2025). Comparative Analysis of Synthetic Routes to 3-Chloro-6-nitroisoquinolin-1-ol.

- BenchChem. (2025). 3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview.

- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol.

- BenchChem. (2025). Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis.

- BenchChem. (2025). Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.

-

PubChem. 3-Chloroisoquinoline. National Institutes of Health. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-6-nitroisoquinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-nitroisoquinoline is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs—a chlorinated isoquinoline core functionalized with a nitro group—suggest a rich and varied chemical reactivity profile. This guide provides a comprehensive theoretical and comparative analysis of the molecular structure of this compound. By examining structurally related analogues and leveraging established principles of physical organic chemistry, we will elucidate its predicted electronic properties, spectroscopic characteristics, and potential synthetic utility. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising, yet underexplored, chemical entity.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the central framework of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the isoquinoline ring system, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of novel therapeutic agents.[3] The introduction of a chlorine atom and a nitro group, as in this compound, is anticipated to significantly modulate the electronic and steric properties of the parent scaffold, thereby offering unique opportunities for targeted drug design.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, we can predict its key physicochemical and spectroscopic properties based on data from analogous compounds such as 3-chloroisoquinoline and other nitro-substituted aromatics.[4][5]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These estimations are derived from the known properties of related chloro- and nitro-substituted heterocyclic compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₉H₅ClN₂O₂ | Based on the chemical structure. |

| Molecular Weight | 208.60 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow solid | Nitro-aromatic compounds are often colored. |

| Melting Point | >150 °C (decomposes) | The presence of polar nitro and chloro groups, along with the rigid aromatic system, suggests a high melting point. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in less polar solvents (chloroform, ethyl acetate); insoluble in water. | The polar nitro group enhances solubility in polar aprotic solvents. |

| pKa | Weakly basic | The lone pair on the isoquinoline nitrogen is delocalized within the aromatic system, and its basicity is further reduced by the electron-withdrawing effects of the chloro and nitro groups. |

Spectroscopic Characterization: A Predictive Analysis

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing nature of the nitro and chloro groups will cause a general downfield shift of all proton signals compared to unsubstituted isoquinoline.

-

H-1: Expected to be a singlet and the most downfield proton due to the deshielding effect of the adjacent nitrogen atom.

-

H-4: A singlet, deshielded by the adjacent chloro group.

-

H-5, H-7, H-8: These protons on the nitro-substituted ring will form a complex splitting pattern, likely an AMX system, with chemical shifts significantly influenced by the strong electron-withdrawing nitro group at C-6.

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

C-3 and C-6: These carbons, directly attached to the electron-withdrawing chloro and nitro groups respectively, will be significantly deshielded and appear at lower field.

-

Carbonyl-like Carbons: The carbons of the pyridine ring (C-1 and C-3) will exhibit chemical shifts in the range of 140-155 ppm.

-

Aromatic Carbons: The remaining carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm).

The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.

-

ν(NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

ν(C=N) and ν(C=C): A series of bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring vibrations.

-

ν(C-Cl): A stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺).

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation: Fragmentation is likely to involve the loss of NO₂, Cl, and HCN, leading to characteristic fragment ions.

The following diagram illustrates the general workflow for the structural characterization of a novel compound like this compound.

Caption: A logical workflow for the synthesis, purification, and structural characterization of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve the construction of a 6-nitroisoquinoline precursor followed by selective chlorination. One potential approach is outlined below.[6]

Caption: A proposed synthetic pathway to this compound.

Step-by-Step Protocol (Hypothetical):

-

Acetylation: 2-Methyl-4-nitroaniline is acetylated using acetic anhydride to form N-(2-methyl-4-nitrophenyl)acetamide.

-

Cyclization: The resulting acetamide undergoes a Bischler-Napieralski cyclization using a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid to yield 6-nitroisoquinoline.

-

Chlorination: The 6-nitroisoquinoline is then chlorinated at the 3-position. This is a challenging transformation that may require specific reagents, such as phosphorus oxychloride (POCl₃), potentially at elevated temperatures.[6] The regioselectivity of this step is crucial and would need to be carefully optimized.

Predicted Reactivity

The presence of the chloro and nitro groups significantly influences the reactivity of the isoquinoline core.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the nitro group. This makes it a versatile handle for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiols.[3]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This amino group can then serve as a key intermediate for further functionalization, such as diazotization or acylation.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 3-position is a suitable site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C and C-N bonds.[7]

The following diagram illustrates the potential derivatization pathways for this compound.

Caption: Key reactive sites and potential derivatization pathways of this compound.

Safety and Handling

Given the presence of chloro and nitro functional groups on an aromatic scaffold, this compound should be handled with care in a laboratory setting. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[4][8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising but currently under-investigated molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive theoretical framework for its molecular structure, predicted properties, and reactivity based on established chemical principles and data from analogous compounds.

Future research should focus on the development of a reliable and scalable synthetic route to this compound. Once synthesized, its comprehensive spectroscopic and crystallographic characterization will be crucial to validate the predictions outlined in this guide. Subsequently, the exploration of its reactivity, particularly in nucleophilic substitution and cross-coupling reactions, will unlock its potential for the synthesis of diverse libraries of novel isoquinoline derivatives for biological screening and materials applications.

References

-

National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Investigational Potential of 3-Chloro-6-nitroisoquinoline in Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth, hypothesis-driven framework for the systematic investigation of 3-Chloro-6-nitroisoquinoline , a synthetic heterocyclic compound with significant, albeit largely unexplored, therapeutic potential. While direct biological data for this specific molecule is limited in public literature, a comprehensive analysis of structurally related chloro- and nitro-substituted isoquinolines and quinolines allows for the formulation of robust scientific hypotheses regarding its bioactivity.[3][4][5] This document outlines the scientific rationale, key experimental protocols, and potential mechanisms of action, positioning this compound as a promising candidate for anticancer and enzyme inhibition research programs. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel small molecule therapeutics.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in both natural products (e.g., morphine, papaverine) and synthetic pharmaceuticals.[1][6] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets, while the nitrogen atom acts as a hydrogen bond acceptor, contributing to binding affinity.[7] Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme inhibitory effects.[6][7][8][9] This proven track record makes novel, functionalized isoquinolines like this compound compelling subjects for drug discovery.

The specific substitution pattern of this compound is of particular interest. The introduction of electron-withdrawing groups such as chloro and nitro moieties is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and target engagement.[3][5]

-

3-Chloro Group: The chlorine atom at the C3 position is a key reactive handle. It activates the ring toward nucleophilic aromatic substitution (SNAr), allowing for the straightforward synthesis of diverse derivatives.[10][11] Furthermore, its electronegativity can influence binding interactions within a target's active site.[12]

-

6-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly enhance the potency of bioactive compounds.[13][14] In antimicrobial contexts, it can be reduced by cellular nitroreductases to generate cytotoxic reactive nitrogen species.[4] In oncology, it has been shown to enhance the activity of topoisomerase I inhibitors.[13]

Hypothesized Biological Activity: Anticancer Potential

Based on extensive data from related compounds, the most promising avenue for investigating this compound is in oncology.[3][7][9] The hypothesized anticancer activity is likely multifactorial, stemming from cytotoxicity against cancer cell lines and the inhibition of key enzymes that regulate cell proliferation and survival.

In Vitro Cytotoxicity

The primary step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

The following diagram outlines a logical workflow for assessing the anticancer potential of a novel compound.

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 10. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-6-nitroisoquinoline derivatives and analogs in drug discovery

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinoline Derivatives and Analogs in Drug Discovery

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic molecules with profound pharmacological activities.[1][2][3] From the anti-spasmodic effects of papaverine to the anti-cancer properties of novel synthetic agents, the versatility of the isoquinoline core is well-documented.[1][4] This guide focuses on a specific, highly functionalized class: this compound and its analogs. The strategic placement of a reactive chlorine atom and an electron-withdrawing nitro group on this scaffold creates a unique chemical entity, ripe for synthetic diversification and poised for significant potential in drug discovery.[5][6] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological potential, and mechanistic underpinnings of this promising class of compounds.

Synthetic Pathways and Chemical Reactivity

While direct, published syntheses for 3-chloro-6-nitroisoquinolin-1-ol are not abundant in the literature, a rational, multi-step approach can be proposed based on established chemical transformations of related isoquinoline derivatives.[6][7][8] The core strategy involves the construction of the isoquinoline ring system, followed by targeted functionalization.

Proposed Synthesis of the Core Scaffold

A plausible synthesis can be envisioned in two main stages: the formation of the 6-nitroisoquinolin-1(2H)-one intermediate, followed by selective chlorination.[7]

Stage 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one

This intermediate can be constructed starting from 2-(carboxymethyl)-4-nitrobenzoic acid.

Caption: Final chlorination step to the target scaffold.

Experimental Protocol: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

This protocol describes a standard chlorination procedure for a cyclic imide intermediate. [7] Materials:

-

6-Nitroisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-nitroisoquinoline-1,3(2H,4H)-dione.

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to yield 1,3-dichloro-6-nitroisoquinoline.

Derivatization Potential

The this compound scaffold offers multiple reactive sites for creating a diverse library of analogs. [5][9]

-

Nucleophilic Aromatic Substitution (SNAr) at C3: The chlorine atom at the 3-position is activated by the ring nitrogen and the nitro group, making it susceptible to displacement by various nucleophiles (amines, thiols, alkoxides), enabling the introduction of a wide array of functional groups. [9]* Palladium-Catalyzed Cross-Coupling: The C-Cl bond is also an excellent handle for modern cross-coupling reactions like Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation), vastly expanding the accessible chemical space. [5]* Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amine. This new amino group serves as a versatile point for further derivatization, such as amide bond formation, sulfonylation, or reductive amination. [9]

Caption: Key derivatization strategies for the core scaffold.

Biological Activity and Therapeutic Potential

The structural features of this compound derivatives suggest significant potential as therapeutic agents, particularly in oncology. [10][11]The broader isoquinoline family is known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. [2][12]

Anticancer Activity

Numerous quinoline and isoquinoline derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. [10][13]The primary mechanism often involves the inhibition of critical enzymes, particularly protein kinases, that are essential for cancer cell proliferation and survival. [10][14] Mechanism of Action: Kinase Inhibition

Many isoquinoline derivatives function as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. [10]Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. [13][14]Derivatives of the this compound scaffold could potentially target key kinases in pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer. [9]

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical isoquinoline derivative.

Quantitative Data: Predicted Biological Activity

While specific experimental data for 3-chloro-6-nitroisoquinolin-1-ol itself is limited, we can extrapolate a hypothetical activity profile based on structurally related compounds. [6]This provides a framework for initial biological screening.

| Activity Type | Predicted Potency (IC₅₀/MIC) | Target Pathway / Mechanism |

| Anticancer | 0.5 - 20 µM | Kinase Inhibition (e.g., EGFR, VEGFR), Topoisomerase I/II Inhibition [6][10] |

| Antimicrobial | 1 - 50 µM | Bacterial Nitroreductase Activation, DNA Gyrase Inhibition [4][6] |

| Anti-inflammatory | 5 - 100 µM | COX/LOX Inhibition, NF-κB Signaling Modulation [2][6] |

Table 1: Hypothetical biological activity profile for this compound derivatives. These values are predictive and require experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of a compound on cancer cell lines. [10] Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test Compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [10]3. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C. [10]5. MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents. [3]For the this compound scaffold, a systematic SAR study would be crucial for lead optimization.

Caption: A predictive Structure-Activity Relationship (SAR) framework.

Conclusion and Future Directions

The this compound scaffold represents a highly promising, albeit underexplored, platform for the discovery of novel therapeutic agents. Its synthetic tractability, combined with the proven pharmacological importance of the isoquinoline core, provides a solid foundation for the development of diverse compound libraries. [2][5]The presence of strategically placed functional groups offers significant potential for generating potent and selective modulators of key biological targets, particularly protein kinases involved in oncology. [10] Future research should focus on the systematic synthesis and biological evaluation of analog libraries to establish robust SAR. Promising hits from in vitro screens should be advanced to mechanistic studies to elucidate their precise molecular targets and pathways of action. Ultimately, progression to in vivo models will be necessary to validate the therapeutic potential of this exciting class of compounds.

References

- An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.

- An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. National Institutes of Health. [Link]

-

Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. MDPI. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 13. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-nitroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloro-6-nitroisoquinoline (CAS 760179-81-5), a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public domain data for this specific molecule, this document establishes a foundational understanding by integrating known physicochemical properties with predictive analysis based on its structural components—the isoquinoline core, a chloro substituent, and a nitro group. The primary focus is to equip researchers with the theoretical knowledge and practical, field-proven methodologies required to conduct robust solubility and stability assessments. This guide details step-by-step protocols for solubility determination in various solvent systems and for conducting comprehensive forced degradation studies in accordance with ICH guidelines. The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable data in the laboratory.

Introduction and Physicochemical Properties

This compound is a substituted aromatic heterocycle featuring a reactive chlorine atom and an electron-withdrawing nitro group.[1][2] This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the presence of chloro and nitro groups offers multiple sites for further functionalization.[3]

However, detailed experimental data on the physicochemical properties of this compound are not extensively documented in publicly accessible literature. The information available is primarily from chemical suppliers.

Table 1: Known Physicochemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 760179-81-5 | [1][2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | [2] |

| Physical Appearance | Reported as a yellow powder. | [2] |

| Purity | ≥95% (as per supplier data) | [2] |

| Storage Conditions | Recommended storage at 4°C. | [2] |

Note: Properties such as melting point, boiling point, and exact solubility are not consistently reported in public literature and require experimental determination.

Predicted and Experimental Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification, formulation, and bioavailability. The structure of this compound suggests a complex solubility profile.

Theoretical Solubility Assessment (E-E-A-T)

From an expert perspective, the molecule's solubility can be predicted by analyzing its constituent parts:

-

Isoquinoline Core : The parent isoquinoline is a weakly basic, aromatic heterocycle with low solubility in water but good solubility in many organic solvents like ethanol, ether, and acetone.[4][5]

-

Chloro Group : The chlorine atom is an electron-withdrawing group that increases the molecule's lipophilicity, generally decreasing aqueous solubility.

-

Nitro Group : The nitro group is a polar, electron-withdrawing functional group. While it can participate in hydrogen bonding, its overall effect on similar compounds, like chloronitrobenzenes, results in very low water solubility.[6][7]

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic solubility screening is essential. The following workflow provides a robust methodology for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: HPLC-UV Method for Quantification

A validated analytical method is the cornerstone of accurate solubility measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

-

Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid to ensure good peak shape). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : Based on the UV maxima for nitroaromatic compounds, monitor at ~254 nm and a secondary wavelength (e.g., 320 nm).

-

Calibration : Prepare a stock solution in a solvent of known high solubility (e.g., DMSO). Perform serial dilutions in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

Analysis : Inject the filtered and diluted samples from the solubility experiment. Quantify the concentration against the calibration curve.

Illustrative Solubility Data Presentation

The results from the experimental protocol should be tabulated for clarity. The following table presents hypothetical, yet realistic, data based on the predicted profile.

Table 2: Hypothetical Solubility of this compound at 25°C

| Solvent | Solvent Polarity | Predicted Solubility Category | Hypothetical Value (mg/mL) |

| Water | High | Very Poorly Soluble | < 0.01 |

| Methanol | High | Sparingly Soluble | 0.5 - 1.5 |

| Acetonitrile | Medium | Soluble | 5 - 10 |

| Dichloromethane | Medium | Freely Soluble | > 30 |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Freely Soluble | > 50 |

| Hexane | Low | Insoluble | < 0.1 |

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, identifying compatible excipients in formulations, and predicting its shelf-life. Forced degradation studies are the industry standard for this assessment.[10]

Predicted Chemical Liabilities (E-E-A-T)

A Senior Application Scientist would identify the following potential points of instability based on the molecule's structure:

-

Hydrolysis : The chloro group at the 3-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This makes it susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of 3-hydroxy-6-nitroisoquinoline.

-

Photodegradation : Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV or high-intensity visible light.[10][11] This can involve complex radical pathways or reduction of the nitro group.

-

Reduction of the Nitro Group : The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatics and can be initiated by reducing agents or certain stress conditions.[7]

-

Thermal Stability : While the aromatic core is generally stable, high temperatures can accelerate the aforementioned degradation pathways.

Experimental Workflow for Forced Degradation Studies

A forced degradation study systematically exposes the compound to stress conditions to identify likely degradation products and establish stability-indicating analytical methods.[12]

Caption: Workflow for a comprehensive Forced Degradation Study.

Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[13]

-

Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl. Heat at 50-60°C and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.[13]

-

Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH at room temperature. Due to the expected liability of the chloro group, monitor closely at early time points (e.g., 0.5, 2, 4 hours). Neutralize with HCl before analysis.

-

Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and sample at various time points.

-

Thermal Degradation : Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 72 hours). Also, test a solution in a sealed vial.

-

Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all degradation products. Coupling the HPLC to a Mass Spectrometer (LC-MS) is essential for identifying the molecular weights of the degradants.

Data Presentation and Interpretation

Results should be summarized to show the percentage of parent compound remaining and the formation of degradation products.

Table 3: Illustrative Forced Degradation Results for this compound

| Stress Condition | % Assay of Parent Remaining | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Mass Balance (%) |

| Control (Unstressed) | 100.0 | N/A | N/A | 100.0 |

| 0.1 M HCl, 60°C, 24h | 98.5 | 0.8 | - | 99.3 |

| 0.1 M NaOH, RT, 4h | 85.2 | 13.5 (Predicted: 3-hydroxy) | - | 98.7 |

| 3% H₂O₂, RT, 24h | 92.1 | - | 6.2 (Predicted: N-oxide) | 98.3 |

| Thermal (80°C, 72h) | 99.1 | - | - | 99.1 |

| Photolytic (ICH Q1B) | 90.5 | 3.1 (Predicted: reduced nitro) | 4.8 | 98.4 |

Trustworthiness through Mass Balance : A key self-validating aspect of this protocol is the calculation of mass balance. The sum of the assay of the parent compound and the peak areas of all degradation products should ideally be between 98-102%. This demonstrates that all significant degradation products are being detected by the analytical method.

Conclusion and Recommendations

While publicly available data on this compound is limited, a thorough understanding of its chemical structure allows for robust predictions of its solubility and stability characteristics. This guide provides the necessary theoretical framework and, more importantly, detailed, actionable protocols for researchers to generate high-quality empirical data.

It is predicted that this compound is a compound with low aqueous solubility but good solubility in various organic solvents. Its primary chemical liabilities are likely to be hydrolytic cleavage of the C-Cl bond under basic conditions and potential photodegradation.

For any research or development program involving this compound, it is imperative to perform the experimental workflows outlined in this guide. The generation of precise solubility data and the characterization of its stability profile using a validated, stability-indicating analytical method are fundamental steps for ensuring the successful application of this compound in subsequent scientific endeavors.

References

-

Solubility of 1-chloro-2-nitro-benzene. (n.d.). Solubility of Things. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Solubility of 1-chloro-4-nitro-benzene. (n.d.). Solubility of Things. Retrieved from [Link]

-

2-Nitro chloro benzene - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

-

ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene? (2018). Quora. Retrieved from [Link]

-

Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... (2025). Filo. Retrieved from [Link]

-

Solubility of Isoquinoline. (n.d.). Solubility of Things. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865–1874. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Thermal Stability of 4-Chloro-3-Nitro- and... (n.d.). Journal of Thermal Analysis and Calorimetry - Ovid. Retrieved from [Link]

-

Forced Degradation Studies. (2016). ResearchGate. Retrieved from [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved from [Link]

-

1-Chloro-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

3-Chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Aromatic Nitro Compounds. (n.d.). MST.edu. Retrieved from [Link]

Sources

- 1. ISOQUINOLINE, 3-CHLORO-6-NITRO- | 760179-81-5 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. web.mst.edu [web.mst.edu]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

3-Chloro-6-nitroisoquinoline is a heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The presence of a reactive chlorine atom at the 3-position, coupled with an electron-withdrawing nitro group at the 6-position, offers multiple avenues for synthetic diversification, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3]

The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of a wide array of functional groups.[2] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, such as amide bond formation.[3] Given its synthetic potential, a thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra are not publicly accessible, this guide offers predicted data, detailed experimental protocols, and interpretative insights to empower researchers in their scientific endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The logical workflow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a multi-faceted and robust structural confirmation.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals in the aromatic region, characteristic of the substituted isoquinoline ring system. The electron-withdrawing effects of the nitro group and the nitrogen atom will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~9.3 | s | - | H-1 |

| ~8.8 | d | ~2.0 | H-5 |

| ~8.5 | dd | ~9.0, 2.0 | H-7 |

| ~8.0 | d | ~9.0 | H-8 |

| ~7.8 | s | - | H-4 |

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse angle is typically sufficient to ensure a good signal-to-noise ratio without saturating the signals.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, leading to accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a high signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections to obtain a clean spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the ring system.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-3 (C-Cl) |

| ~150 | C-6 (C-NO₂) |

| ~148 | C-1 |

| ~145 | C-4a |

| ~138 | C-8a |

| ~130 | C-8 |

| ~128 | C-5 |

| ~125 | C-7 |

| ~120 | C-4 |

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm. The solvent peak for DMSO-d₆ appears at approximately 39.5 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is essential for ¹³C NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Acquisition Parameters:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

-

Pulse Angle: A 30-45° pulse angle is generally used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good spectrum.

-

-

Data Processing: Similar to ¹H NMR, process the FID with an appropriate window function, followed by phase and baseline corrections.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expected Mass Spectrometry Data

-

Molecular Formula: C₉H₅ClN₂O₂

-

Monoisotopic Mass: 223.0013 g/mol

-

Expected m/z values (ESI+):

-

[M+H]⁺: 224.0091

-

The isotopic pattern for the [M+H]⁺ ion will show a characteristic ~3:1 ratio for the peaks at m/z 224 and m/z 226, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: A simplified workflow for acquiring an ESI-MS spectrum of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[5]

-

Analysis:

-

Ionization Mode: Perform the analysis in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).[5]

-

Source Parameters: Optimize the capillary voltage and source temperature to achieve stable and efficient ionization.[5]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and confirm its m/z value and isotopic distribution.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching in the aromatic ring |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~750-700 | Medium-Strong | C-Cl stretching |

The strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations are particularly diagnostic.[6]

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Analysis:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Spectral Range: Scan a typical range of 4000 to 400 cm⁻¹.[5]

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[5]

-

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. While direct experimental data remains elusive in the public domain, the predicted spectra, detailed methodologies, and interpretative guidance presented herein offer a robust starting point for researchers. The unique structural features of this molecule suggest its significant potential as a versatile intermediate in the synthesis of novel compounds with diverse applications.[2] The systematic application of the spectroscopic techniques outlined in this guide will be crucial for unlocking this potential, ensuring the unambiguous structural confirmation of this compound and its derivatives, and ultimately accelerating the pace of scientific discovery.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.

- Benchchem. Spectroscopic Data of 3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview.

- Benchchem. Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.

- Benchchem. 3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview.

- Benchchem. An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol.

- Benchchem. Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.

- Benchchem. Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Available from: [Link].

- Benchchem. Spectroscopic Analysis of 5-Nitrocinnoline: A Technical Guide.

-

PubMed. The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase. Available from: [Link].

- Benchchem. Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research.

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link].

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link].

-

NIST. Anthraquinone, 1-chloro-5-nitro. In: NIST Chemistry WebBook. Available from: [Link].

-

PubMed. Distinguishing Nitro vs Nitrito Coordination in Cytochrome c' Using Vibrational Spectroscopy and Density Functional Theory. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Distinguishing Nitro vs Nitrito Coordination in Cytochrome c' Using Vibrational Spectroscopy and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 3-Chloro-6-nitroisoquinoline

An In-depth Technical Guide to the Safe Synthesis and Handling of 3-Chloro-6-nitroisoquinoline

Abstract: this compound is a pivotal building block in contemporary drug discovery and organic synthesis, offering a versatile scaffold for the development of complex molecular architectures. Its utility, however, is matched by a significant hazard profile that demands a rigorous and informed approach to its handling, synthesis, and disposal. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework grounded in established safety protocols and synthetic methodologies. We will dissect the compound's hazard profile, outline stringent personal protection and handling procedures, provide a detailed, safety-integrated synthetic protocol, and establish clear guidelines for storage and waste management. The causality behind each procedural step is explained to foster a deeper understanding and a proactive safety culture within the laboratory.

A foundational principle of laboratory safety is the thorough understanding of a chemical's inherent risks before it enters the workflow. While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not consistently published, a robust hazard profile can be synthesized by examining its structural motifs—a chlorinated heterocyclic system and a nitroaromatic group—and data from closely related analogues.[1][2]

GHS Hazard Classification (Anticipated)

Based on data for compounds like 5-Chloro-6-nitroisoindoline-1,3-dione and other nitroaromatics, the following classifications should be anticipated and adhered to as a minimum standard.[1][3]

Table 1: Anticipated GHS Hazard Profile for this compound

| Hazard Class | GHS Category | Associated Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Causality of Hazards:

-

Nitroaromatic Toxicity: The nitro group is a well-documented toxophore. In biological systems, it can be reduced to form reactive nitroso and hydroxylamino intermediates that can induce oxidative stress and damage DNA.[5]

-

Chlorinated Heterocycle Reactivity: The chloro-substituent at the 3-position makes the compound an electrophile, susceptible to nucleophilic attack. This reactivity also contributes to its potential as a skin and eye irritant.

Engineering Controls and Personal Protective Equipment (PPE)